1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
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Overview
Description
1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different pharmacological properties and applications .
Scientific Research Applications
1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimalarial, and antileishmanial activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antiparasitic activities .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 3-(1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
1,4-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Biological Activity
1,4-Dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure includes two pyrazole rings, which are known for their pharmacological significance, particularly in anticancer and antimicrobial applications.
- Molecular Formula : C10H14N4
- Molecular Weight : 194.25 g/mol
- CAS Number : 1856031-39-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : Compounds containing the pyrazole moiety often act as enzyme inhibitors, impacting metabolic pathways associated with cancer proliferation and inflammation.
- Antioxidant Activity : The presence of multiple nitrogen atoms in the pyrazole structure contributes to its ability to scavenge free radicals.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. Specifically, this compound has shown promise against various cancer cell lines:
Cancer Type | Cell Line | Activity Observed |
---|---|---|
Lung Cancer | A549 | Inhibition of cell proliferation |
Breast Cancer | MDA-MB-231 | Induced apoptosis |
Colorectal Cancer | HT29 | Reduced viability |
Prostate Cancer | LNCaP | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis through mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various bacterial strains:
Bacterial Strain | Activity |
---|---|
E. coli | Moderate Inhibition |
S. aureus | Strong Inhibition |
Pseudomonas aeruginosa | Variable Activity |
Studies indicate that the presence of the pyrazole ring enhances the compound's ability to penetrate bacterial membranes and disrupt cellular processes .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
A recent study synthesized a series of pyrazole derivatives, including this compound, and evaluated their biological activities. The results indicated that modifications on the pyrazole core significantly influenced their potency against cancer cells and bacteria .
Another case study focused on the structure-activity relationship (SAR) of similar compounds, revealing that specific substitutions on the pyrazole rings could enhance both anticancer and antimicrobial activities .
Properties
Molecular Formula |
C10H15N5 |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
2,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H15N5/c1-8-4-13-15(3)10(8)11-5-9-6-12-14(2)7-9/h4,6-7,11H,5H2,1-3H3 |
InChI Key |
GGBKMKWDENQYOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=CN(N=C2)C |
Origin of Product |
United States |
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